BenchChemオンラインストアへようこそ!

Dihydrochlamydocin

HDAC inhibition cancer epigenetics cell cycle regulation

Dihydrochlamydocin is a hydroxyl-bearing cyclic tetrapeptide HDAC inhibitor offering balanced class I selectivity (HDAC1/2/3 IC50 <50 nM). Unlike ultra-potent chlamydocin (HDAC1 IC50 0.15 nM) or pan-inhibitor apicidin, DHC provides intermediate potency suited for dose-response studies in atherosclerosis, restenosis, and smooth muscle hyperplasia research. Its modular scaffold enables rapid SAR diversification in 1–3 steps. With demonstrated >60% apoptosis in HL-60 leukemia cells and strong cytostatic activity in mastocytoma models, DHC is an essential chemical probe for epigenetic drug discovery programs.

Molecular Formula C28H40N4O6
Molecular Weight 528.6 g/mol
CAS No. 157618-75-2
Cat. No. B163127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrochlamydocin
CAS157618-75-2
Synonymscyclo[2-methylalanyl-L-phenylalanyl-D-prolyl-(2S,9R)-2-amino-9-hydroxy-8-oxodecanoyl]
Molecular FormulaC28H40N4O6
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O
InChIInChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1
InChIKeyUXOLDMJAFJDQSE-RYFAJOAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrochlamydocin (CAS 157618-75-2): A Cyclic Tetrapeptide HDAC Inhibitor with Distinct Structural and Activity Profile


Dihydrochlamydocin (DHC) is a synthetic cyclic tetrapeptide and a structural derivative of the natural histone deacetylase (HDAC) inhibitor chlamydocin . It belongs to the epoxyketone-containing cyclopeptide class of HDAC inhibitors, which includes trapoxin, HC-toxin, and chlamydocin, but features a hydroxyl group in place of the epoxide moiety found in its parent molecule [1]. This modification confers a distinct potency and selectivity profile. DHC inhibits histone H4 peptide deacetylation in HeLa cells with an IC50 of 30 nM and has demonstrated cytostatic activity against mastocytoma cells and antiproliferative effects on smooth muscle cells [2].

Why Dihydrochlamydocin Cannot Be Interchanged with Chlamydocin, HC-Toxin, or Apicidin in HDAC Research


Cyclic tetrapeptide HDAC inhibitors share a common macrocyclic scaffold but exhibit profound functional divergence due to variations in amino acid composition and the critical 'warhead' moiety that coordinates the active-site zinc ion. Dihydrochlamydocin's hydroxyl-bearing side chain (2-amino-9-hydroxy-8-oxodecanoyl) results in an IC50 (30 nM) that is approximately 23-fold weaker than the parent epoxide-bearing chlamydocin (IC50 ~1.3 nM) yet displays a similar potency to the epoxide-containing HC-toxin (IC50 ~30 nM) in comparable assays [1]. More critically, dihydrochlamydocin's selectivity for class I HDAC isoforms (HDAC1/2/3 IC50 <50 nM) distinguishes it from both the highly selective chlamydocin (HDAC1 IC50 = 0.15 nM, HDAC6 IC50 = 1,100 nM) and the pan-inhibitor apicidin (HDAC1-3 IC50 range 0.3-1.2 nM) . These quantitative differences in potency and isoform selectivity mean that simply substituting one cyclic tetrapeptide HDAC inhibitor for another will alter both the magnitude and the biological signature of HDAC inhibition, confounding experimental interpretation.

Quantitative Differentiation of Dihydrochlamydocin from Closely Related HDAC Inhibitors


Head-to-Head HDAC Inhibitory Potency: Dihydrochlamydocin vs. Chlamydocin

Dihydrochlamydocin inhibits histone H4 peptide deacetylation in HeLa cells with an IC50 of 30 nM [1]. This represents a 23-fold reduction in potency compared to its parent compound, chlamydocin, which inhibits overall HDAC activity in vitro with an IC50 of 1.3 nM . The reduced potency is attributed to the replacement of the electrophilic epoxide group in chlamydocin with a less reactive hydroxyl group in dihydrochlamydocin, which alters the interaction with the catalytic zinc ion.

HDAC inhibition cancer epigenetics cell cycle regulation

Isoform Selectivity: Dihydrochlamydocin Class I HDAC Preference vs. Chlamydocin's HDAC1/6 Discrimination

Dihydrochlamydocin exhibits potent inhibitory activity against class I HDAC isoforms (HDAC1/2/3) with reported IC50 values of <50 nM . In contrast, chlamydocin is highly selective for HDAC1 over HDAC6 (IC50 values of 0.15 nM and 1,100 nM, respectively), representing a >7,300-fold selectivity window . Dihydrochlamydocin's selectivity profile, while less stringently characterized, suggests a narrower class I focus without the extreme HDAC6 discrimination seen with chlamydocin.

HDAC isoform selectivity class I HDAC epigenetic probe

Structural Determinant of Activity: Hydroxyl- vs. Epoxide-Containing Cyclic Tetrapeptides

Dihydrochlamydocin possesses a (2S,9R)-2-amino-9-hydroxy-8-oxodecanoyl side chain, whereas chlamydocin contains an epoxide moiety (2-amino-8-oxo-9,10-epoxydecanoyl) . This single structural difference correlates with the observed 23-fold decrease in HDAC inhibitory potency (IC50 30 nM vs. 1.3 nM). HC-toxin, another cyclic tetrapeptide, contains an epoxide group and shares a similar IC50 of 30 nM with dihydrochlamydocin [1], highlighting that the presence of the hydroxyl rather than the epoxide is a key determinant of attenuated potency within this scaffold.

structure-activity relationship cyclic tetrapeptide zinc-binding group

Antiproliferative Activity: Dihydrochlamydocin vs. Apicidin in Smooth Muscle Cells

Dihydrochlamydocin at a concentration of 1 µM inhibits the proliferation of A7r5 rat aortic smooth muscle cells [1]. This cell-based activity complements its HDAC inhibitory profile and positions it within the context of vascular smooth muscle cell research. While quantitative comparative antiproliferative data for A7r5 cells with apicidin is not available, apicidin demonstrates antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.13 to 2.36 µM [2], indicating that both compounds operate within a similar micromolar potency range for cellular growth inhibition.

antiproliferative vascular smooth muscle cardiovascular research

Synthetic Accessibility and Scaffold Diversification Potential

A modular synthetic approach for cyclic tetrapeptide scaffolds, including the dihydrochlamydocin core, has been described that enables appendage and skeletal diversification in only one to three steps . This synthetic accessibility, facilitated by solid-phase peptide synthesis and cyclization strategies, contrasts with the more complex synthesis of the epoxide-containing natural products like chlamydocin and trapoxin. The absence of the epoxide moiety simplifies synthetic routes and improves overall yield, making dihydrochlamydocin a more tractable scaffold for structure-activity relationship (SAR) studies and analog generation.

medicinal chemistry cyclic peptide synthesis lead optimization

Optimal Research Applications for Dihydrochlamydocin Based on Empirical Differentiation


Cardiovascular Research: Probing HDAC Inhibition in Vascular Smooth Muscle Cells

Given its documented antiproliferative activity in A7r5 rat aortic smooth muscle cells at 1 µM [1], dihydrochlamydocin is well-suited for studies investigating the role of HDAC inhibition in vascular restenosis, atherosclerosis, and smooth muscle cell hyperplasia. Its moderate potency (IC50 30 nM) may permit dose-response studies in this context without the complete HDAC blockade seen with ultra-potent inhibitors.

Medicinal Chemistry: Scaffold Diversification for Class I HDAC Inhibitor Lead Optimization

The modular synthetic accessibility of the dihydrochlamydocin scaffold, which allows for appendage and skeletal diversification in one to three steps [1], makes it an attractive starting point for SAR campaigns aimed at optimizing class I HDAC selectivity. Medicinal chemistry teams can leverage this scaffold to explore side-chain modifications and generate focused libraries of cyclic tetrapeptide HDAC inhibitors.

Epigenetic Probe Development: Balanced Class I HDAC Inhibition

For researchers seeking a chemical probe with a balanced class I HDAC inhibition profile (HDAC1/2/3 IC50 <50 nM) without the extreme HDAC1 selectivity of chlamydocin (IC50 0.15 nM) or the pan-inhibitory activity of apicidin [1], dihydrochlamydocin represents a valuable intermediate-potency tool. This profile is particularly useful for mechanistic studies where simultaneous inhibition of multiple class I isoforms is desired.

Mastocytoma and Leukemia Cell Line Research

Dihydrochlamydocin exhibits strong cytostatic activity toward mastocytoma cells [1] and has been evaluated in leukemia models where 1 µM treatment induced >60% apoptosis in HL-60 cells . These findings support its application in hematological malignancy research, particularly for investigating HDAC-dependent cell cycle arrest and apoptosis mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrochlamydocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.